Product packaging for 1,3,6,7-Tetrachloronaphthalene(Cat. No.:CAS No. 55720-42-8)

1,3,6,7-Tetrachloronaphthalene

Cat. No.: B14646427
CAS No.: 55720-42-8
M. Wt: 265.9 g/mol
InChI Key: BULBRUKKSUUPNT-UHFFFAOYSA-N
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Description

1,3,6,7-Tetrachloronaphthalene ( 55720-42-8) is a specific congener of Polychlorinated Naphthalenes (PCNs), a class of 75 chlorinated aromatic hydrocarbons recognized as Persistent Organic Pollutants (POPs) under the Stockholm Convention . With the molecular formula C₁₀H₄Cl₄ and a molecular weight of 265.95 g/mol, it is a subject of significant research interest . PCNs were historically used in industrial applications like insulating coatings for electrical wires but are now primarily studied as environmental contaminants . This compound is valuable for researching the environmental fate, bioaccumulation, and toxicological profile of PCNs. Studies on similar tetrachloronaphthalene congeners have focused on their prenatal toxicity, maternal-fetal distribution, and potential to cause fetotoxic effects such as delayed ossification in model organisms . As a component of environmental samples, tetrachloronaphthalenes are often found in food of animal origin and human tissues, contributing to the total toxic equivalence (TEQ) value in risk assessment . Researchers utilize this compound to investigate congener-specific behavior, metabolic pathways, and the mechanisms of toxicity shared with other dioxin-like compounds. This product is intended for research purposes as a standard or analytical reagent. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl4 B14646427 1,3,6,7-Tetrachloronaphthalene CAS No. 55720-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6,7-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-1-5-2-9(13)10(14)4-7(5)8(12)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULBRUKKSUUPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204268
Record name 1,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-42-8
Record name Naphthalene, 1,3,6,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Chemistry and Method Development for 1,3,6,7 Tetrachloronaphthalene

Chromatographic Separation Technologies for Tetrachloronaphthalene Isomers

The accurate analysis of 1,3,6,7-tetrachloronaphthalene is predicated on its effective separation from a complex mixture of other polychlorinated naphthalene (B1677914) (PCN) congeners and environmental contaminants. Chromatographic techniques are central to achieving this separation.

Capillary Gas Chromatography Optimization for Congener Resolution

Capillary gas chromatography (GC) is the premier technique for the separation of individual PCN congeners. The resolution of these isomers, including this compound, is highly dependent on the optimization of several key parameters.

The choice of the capillary column's stationary phase is the most critical factor influencing selectivity. Non-polar stationary phases are generally preferred for the analysis of non-polar compounds like tetrachloronaphthalenes. However, achieving adequate separation of all 22 tetrachloronaphthalene isomers on a single column is challenging due to their similar physicochemical properties. High-efficiency capillary columns with long lengths (up to 300 meters), small inner diameters (down to 100 µm), and thin stationary phase films (as thin as 0.01 µm) can significantly enhance separation efficiency. vurup.sk

Optimization of the GC oven temperature program is another vital aspect. A slower temperature ramp rate can improve the resolution of closely eluting peaks, though it increases the total analysis time. chromatographyonline.comchromatographyonline.com Conversely, a faster program can shorten the analysis time but may compromise resolution. The carrier gas flow rate also impacts separation; higher flow rates can decrease elution times but may reduce resolution if the velocity is too high. chromatographyonline.comchromatographyonline.com Adjusting these parameters in concert allows for the development of methods that balance resolution with practical analysis times. For instance, increasing both the temperature program rate and the flow rate can significantly reduce analysis time with only a minor loss in resolution. chromatographyonline.comchromatographyonline.com

Two-dimensional gas chromatography (GCxGC) offers a powerful solution for separating co-eluting congeners that are unresolved by single-column GC. This technique employs two columns with different stationary phase selectivities, providing a significant increase in peak capacity and resolution for complex mixtures of PCNs. researchgate.net

Table 1: Key Parameters for Capillary GC Optimization

ParameterEffect on ResolutionEffect on Analysis TimeConsiderations
Stationary Phase HighLow"Like dissolves like" principle; non-polar phases for non-polar analytes. greyhoundchrom.com
Column Length HighHighDoubling length does not double resolution.
Column Inner Diameter High (with smaller ID)Low (with smaller ID)Smaller IDs increase efficiency but have lower sample capacity. greyhoundchrom.com
Film Thickness Low (with thinner film)Low (with thinner film)Thinner films are suitable for high boiling point compounds.
Temperature Program High (with slower ramp)High (with slower ramp)Slower ramps improve separation of closely eluting peaks. chromatographyonline.comchromatographyonline.com
Carrier Gas Flow Rate VariableLow (with higher flow)Higher flow can decrease elution temperature and analysis time. chromatographyonline.comchromatographyonline.com

Liquid Chromatography Applications for Complex Mixtures

While GC is the dominant technique, high-performance liquid chromatography (HPLC) serves as a valuable tool, particularly for sample cleanup and fractionation prior to GC analysis. researchgate.net Reversed-phase HPLC is the most common mode used for separating compounds based on hydrophobicity. tandfonline.com However, separating structurally similar isomers like tetrachloronaphthalenes on conventional C18 columns can be difficult.

Specialized stationary phases that exploit different separation mechanisms are more effective. For example, columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) bonded phases show unique retention characteristics based on hydrophobic, charge transfer, and π-π interactions, which are highly effective for separating aromatic isomers. researchgate.net These interactions, originating from the planar structure of the stationary phase, provide the selectivity needed to resolve closely related PCN congeners.

HPLC is particularly useful for separating PCNs from other classes of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), which often interfere with PCN analysis. tandfonline.com By using carbonaceous adsorbents or PYE columns, planar molecules like PCNs can be isolated from non-planar organochlorine compounds. researchgate.net

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques

Mass spectrometry (MS) coupled with chromatographic separation provides the sensitivity and specificity required for the trace-level analysis of this compound in environmental samples.

Atmospheric Pressure Photoionization Mass Spectrometry in Water Matrix Analysis

Atmospheric Pressure Photoionization (APPI) is another soft ionization technique that is particularly well-suited for the analysis of nonpolar or low-polarity compounds like tetrachloronaphthalenes, which can be challenging to ionize with other common techniques like electrospray ionization (ESI). nationalmaglab.orgwikipedia.orgcreative-proteomics.com In APPI, molecules are ionized using vacuum ultraviolet (VUV) light. wikipedia.org This can occur directly, where the analyte molecule absorbs a photon and ejects an electron, or indirectly through a dopant-assisted mechanism where a photoionizable dopant is used to facilitate the ionization of the target analyte. wikipedia.org

APPI is less susceptible to matrix effects and ion suppression compared to ESI, making it a robust choice for complex matrices such as environmental water samples. creative-proteomics.com The technique is capable of ionizing a broad range of compounds and generally provides a wide linear dynamic range, which is beneficial for quantitative analysis. creative-proteomics.com The coupling of APPI with liquid chromatography and mass spectrometry (LC-APPI-MS) offers a powerful tool for the determination of tetrachloronaphthalenes in aqueous environments.

Sample Preparation and Cleanup Methodologies for Environmental Matrices

The successful analysis of this compound in environmental samples hinges on meticulous sample preparation and cleanup to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the sample matrix.

Soil and Sediment: Extraction is commonly performed using accelerated solvent extraction (ASE) or Soxhlet extraction with solvents like dichloromethane and hexane. nih.govfrontiersin.org Cleanup is crucial to remove co-extracted matrix components. A multi-layer silica gel column containing different layers of activated silica, acid- or base-impregnated silica, and anhydrous sodium sulfate (B86663) is often employed. nih.govfrontiersin.org This approach effectively removes interfering compounds. nih.govfrontiersin.org Further cleanup can be achieved using carbon-activated silica or Florisil columns. nih.govnih.gov

Water: Due to the low water solubility of tetrachloronaphthalenes, extraction methods like liquid-liquid extraction (LLE) with organic solvents (e.g., dichloromethane, hexane) or solid-phase extraction (SPE) are used to concentrate the analytes from large volumes of water. tandfonline.comtandfonline.com

Air: Atmospheric samples are typically collected on sorbent materials, followed by extraction with solvents such as dichloromethane, hexane, or toluene. tandfonline.com

Biota (e.g., Fish Tissue): Samples are often homogenized and extracted using pressurized liquid extraction (PLE) or Soxhlet extraction. nih.gov A significant challenge in biota analysis is the removal of lipids, which can interfere with the analysis. Gel permeation chromatography (GPC) is a common technique for lipid removal. tandfonline.com Automated cleanup systems using a series of columns, such as acid/base/neutral silica, carbon, and alumina, can provide efficient and high-throughput sample purification. nih.gov

An isotope dilution method, where isotopically labeled standards are added to the sample before extraction, is frequently used for accurate quantification. This approach corrects for analyte losses that may occur during the extensive sample preparation and cleanup steps. nih.govnih.gov

Extraction Efficiency and Matrix Interference Mitigation in Water and Sediment Samples

The effective extraction of this compound from environmental samples is a critical first step in its analysis. Due to its hydrophobic nature, this compound is often found in low concentrations in water and tends to adsorb to sediment and suspended particles. tandfonline.comtandfonline.com Common extraction techniques for polychlorinated naphthalenes (PCNs) from water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.com For sediment samples, accelerated solvent extraction (ASE), also known as pressurized liquid extraction, and Soxhlet extraction are frequently employed. tandfonline.com

Matrix interference is a significant challenge in the analysis of trace contaminants. Co-extracted substances from water and sediment samples can interfere with the detection and quantification of this compound. These interferences can enhance or suppress the instrument signal, leading to inaccurate results. To mitigate these effects, various cleanup procedures are employed after the initial extraction. These cleanup steps are designed to remove interfering compounds while retaining the target analyte.

Isotope Dilution, Ultrasonic-Assisted Liquid-Liquid Extraction, and Multi-Layer Silica Gel Cleanup

To enhance the accuracy and efficiency of the analytical process, several advanced techniques are utilized.

Isotope Dilution: Isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of organic pollutants. nih.govresearchgate.net This method involves spiking the sample with a known amount of an isotopically labeled standard of the target analyte, in this case, a ¹³C-labeled this compound. researchgate.net Because the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, compensating for any extraction inefficiencies or matrix effects. nih.gov

Ultrasonic-Assisted Liquid-Liquid Extraction (UALLE): UALLE is a modern extraction technique that uses ultrasonic waves to improve the efficiency of LLE. tandfonline.commdpi.com The application of ultrasound creates cavitation bubbles in the solvent, which collapse and generate high localized temperatures and pressures. This phenomenon enhances the mass transfer of the analyte from the sample matrix into the extraction solvent, leading to faster and more efficient extractions with reduced solvent consumption compared to traditional methods. tandfonline.com

Multi-Layer Silica Gel Cleanup: Following extraction, a cleanup step is essential to remove co-extracted interfering compounds. Multi-layer silica gel column chromatography is a widely used and effective cleanup method for the analysis of persistent organic pollutants like PCNs. nih.govfrontiersin.orgnih.gov The column typically consists of several layers of silica gel impregnated with different reagents, such as sulfuric acid and potassium hydroxide, along with layers of neutral and activated silica gel. frontiersin.org This combination of layers effectively removes a wide range of interfering substances, including lipids, pigments, and other organic compounds, allowing for a cleaner extract to be introduced into the analytical instrument. nih.govnih.gov

Method Validation and Performance Characteristics for this compound Quantification

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. This involves evaluating several performance characteristics to demonstrate the method's reliability, accuracy, and precision.

Limits of Detection and Quantification for Environmental Monitoring

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. epa.gov These parameters are crucial for environmental monitoring, as they determine the minimum concentration of this compound that can be reliably reported. The LOD and LOQ are typically determined by analyzing a series of low-concentration standards or spiked samples. For PCNs, instrumental detection limits can be in the low picogram range when using high-resolution mass spectrometry. nih.gov

Analyte ClassMatrixMethodLimit of Detection (LOD) RangeLimit of Quantification (LOQ) RangeReference
Polychlorinated Naphthalenes (PCNs)Environmental SamplesGC-MS/MS0.04 - 0.48 µg/L- nih.gov
PCN CongenersSediment (dry weight)GC-HRMS0.46 - 1.2 pg/g- nih.gov
PCN CongenersFish (wet weight)GC-HRMS1.3 - 3.4 pg/g- nih.gov
PCN CongenersSediment (dry weight)GC-MS/MS-0.1 - 1.4 pg/g frontiersin.org

Recovery and Precision Assessment in Diverse Samples

Recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample spiked with a known concentration of the analyte. It is expressed as the percentage of the spiked amount that is detected. Acceptable recovery values indicate that the extraction and cleanup steps are effective in isolating the analyte from the matrix.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of the measurements. Good precision indicates that the method is reproducible and provides consistent results. For the analysis of PCNs in complex matrices, recovery rates are often assessed using isotopically labeled standards. frontiersin.org

Analyte ClassMatrixMethodRecovery Range (%)Precision (%RSD)Reference
PCN CongenersMatrix Spiked SamplesGC-MS/MS45.2 - 87.90.4 - 21.2 nih.gov
PCN CongenersSpiked Sediment SamplesGC-HRMSAverage 10412 nih.gov
PCN CongenersSpiked Fish SamplesGC-HRMSAverage 10012 nih.gov
Native and Mass-labeled PCNsMatrix-spiked Sediment SamplesGC-MS/MS84 - 105 (native) 85 - 101 (labeled)- frontiersin.org

Environmental Transport and Distribution Dynamics of 1,3,6,7 Tetrachloronaphthalene

Spatial and Temporal Distribution Patterns in Global Ecosystems

The distribution of 1,3,6,7-tetrachloronaphthalene in the environment is a complex interplay of its physicochemical properties and the dynamics of the ecosystems it enters. While data specific to this individual isomer are often limited, research on the broader group of tetrachloronaphthalenes (TeCNs) provides significant insights into its likely behavior.

Aquatic sediments serve as a primary sink for many hydrophobic organic pollutants, including PCNs. The detection of various PCN congeners in sediment cores provides a historical record of contamination and indicates their persistence in these environments.

Congener-specific analyses of sediments from various global locations have confirmed the presence of tetrachloronaphthalenes. For instance, studies of industrialized coastal waters have identified a range of PCN congeners in sediment samples. While specific concentrations for this compound are not always individually reported, the consistent detection of the tetrachloronaphthalene homologue group suggests its likely presence. In a comprehensive analysis of a sediment core from Osaka Bay, Japan, the closely related isomer 1,4,6,7-tetrachloronaphthalene (B13801809) was included as a target analyte, indicating that specific tetrachloronaphthalene isomers are of concern and are actively monitored in aquatic ecosystems. researchmap.jp

The partitioning behavior of TeCNs governs their distribution between the water column and sediment. Due to their hydrophobic nature, they are expected to have low solubility in water and a high affinity for particulate matter, leading to their accumulation in bottom sediments.

Table 1: Occurrence of Tetrachloronaphthalenes in Aquatic Environments

Environmental Compartment General Findings for Tetrachloronaphthalenes (TeCNs) Specific Data for this compound
Sediments Detected in various industrialized and remote locations. Tendency to accumulate due to hydrophobicity. Not typically reported as an individual congener in broad surveys. The closely related isomer 1,4,6,7-Tetrachloronaphthalene has been a target analyte in some studies. researchmap.jp

| Water Column | Generally low concentrations are expected due to low water solubility and high sorption to particles. | Specific monitoring data for dissolved-phase this compound in the water column is scarce in available literature. |

The atmosphere is a key medium for the long-range transport of semi-volatile organic compounds like this compound. Its potential for atmospheric transport is a critical factor in its global distribution, allowing it to reach remote ecosystems far from its original sources.

While direct atmospheric monitoring data for this compound is not widely available, studies on the broader class of PCNs in remote regions provide strong evidence for their atmospheric transport. For example, the presence of various PCN congeners has been documented in the atmosphere of the Tibetan Plateau, with research suggesting that long-range atmospheric transport is a major source. This indicates that TeCNs, including the 1,3,6,7- isomer, are sufficiently volatile and persistent to undergo transport over vast distances.

The transport pathways are influenced by global atmospheric circulation patterns. Once in the atmosphere, these compounds can be transported in the gaseous phase or adsorbed to airborne particulate matter. They can then be removed from the atmosphere via wet deposition (rain and snow) or dry deposition.

Soil acts as a significant reservoir for many persistent organic pollutants deposited from the atmosphere. The presence and behavior of this compound in terrestrial ecosystems are governed by its deposition from the atmosphere and its subsequent interactions with soil components.

Studies of PCNs in Arctic soils have revealed the influence of both local anthropogenic sources and long-range atmospheric transport. The congener profiles in these remote soils were often dominated by lower chlorinated homologues. This suggests that tetrachloronaphthalenes are likely to be present in soils in regions with historical or ongoing sources, as well as in remote areas due to atmospheric deposition. The persistence of these compounds in soil is expected to be high, given their chemical stability.

Long-Range Environmental Transport Modeling of Tetrachloronaphthalenes

In the absence of extensive monitoring data for every congener, mathematical models are invaluable tools for predicting the environmental fate and transport of chemicals like this compound. These models use the physicochemical properties of a compound to simulate its distribution and persistence in the environment.

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that relate the chemical structure of a compound to its physical, chemical, and biological properties. ecetoc.org For environmental fate, QSARs can predict key parameters that govern a chemical's transport potential, such as its partitioning behavior between air, water, soil, and biota.

A significant study utilizing three-dimensional QSAR (3D-QSAR) models assessed the long-range transport potential of a wide range of PCN congeners. nih.gov This research classified PCN homologues into different mobility classes. The tetrachloronaphthalenes (TeCNs), the group to which this compound belongs, were categorized as having "relatively high mobility." nih.gov This classification is based on predicted physicochemical properties that favor long-range transport, such as a balance of persistence and volatility. Such models are crucial for prioritizing chemicals for further investigation and for understanding the potential for global contamination. ecetoc.org

Building upon the properties derived from QSAR models, larger-scale atmospheric and oceanic transport simulations can be employed to predict the movement and deposition of chemicals around the globe. These models incorporate meteorological and oceanographic data to simulate the complex pathways of pollutants.

For persistent organic pollutants like PCNs, these simulations can model their "grasshopper effect," where they undergo cycles of volatilization in warmer regions and deposition in colder regions, leading to their accumulation in polar areas. While specific simulations for the this compound isomer are not detailed in the available literature, the general principles of these models are applicable. The "relatively high mobility" classification of TeCNs from QSAR studies provides a strong indication that these compounds would be predicted to undergo significant long-range atmospheric and, to a lesser extent, oceanic transport in such simulations. nih.gov

Table 2: Modeling Approaches for Assessing the Environmental Transport of Tetrachloronaphthalenes

Modeling Approach Key Principles Findings Relevant to Tetrachloronaphthalenes
QSAR Models Relate chemical structure to physicochemical properties that govern environmental fate. ecetoc.org 3D-QSAR models have classified tetrachloronaphthalenes (TeCNs) as having "relatively high mobility," indicating a significant potential for long-range transport. nih.gov

| Atmospheric and Oceanic Transport Simulations | Use physicochemical properties and environmental data to simulate the global movement and deposition of chemicals. | The findings from QSAR models suggest that simulations would predict significant long-range transport of TeCNs, including potential accumulation in remote regions. |

Inter-compartmental Partitioning Behavior of this compound

The environmental fate of this compound is largely governed by how it partitions between the atmosphere, hydrosphere, and geosphere. This partitioning behavior is influenced by the compound's inherent physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient. While specific experimental data for the 1,3,6,7-isomer are scarce in publicly available scientific literature, the general principles of environmental distribution for tetrachloronaphthalenes can be applied to understand its likely behavior.

Air-Water and Sediment-Water Exchange Dynamics

The exchange of this compound between the air and water, and between sediment and water, are critical processes that determine its concentration and persistence in aquatic ecosystems.

Sediment-Water Exchange: In the aquatic environment, this compound can be exchanged between the water column and bottom sediments. Due to its hydrophobic nature, it is expected to have a strong affinity for the organic matter present in sediments. This leads to its accumulation in the sediment, which can act as a long-term sink for the compound. The process of partitioning between sediment and water is quantified by the sediment-water partition coefficient (Kd). The organic carbon-normalized partition coefficient (Koc) is often used to describe the sorption of organic chemicals to sediment, indicating that the organic carbon content of the sediment is a primary factor in this partitioning. Resuspension of sediments can re-introduce the compound into the water column, making the sediment a potential secondary source of contamination.

Detailed research findings and specific data points for the air-water and sediment-water exchange dynamics of this compound are not available in the reviewed literature.

Sorption to Particulate Matter and Organic Carbon

The association of this compound with particulate matter and organic carbon is a key factor in its environmental transport and bioavailability.

Sorption to Particulate Matter: In both the atmosphere and water, this compound can sorb to suspended particulate matter. In the atmosphere, this can lead to its removal via wet and dry deposition. In aquatic systems, sorption to suspended particles affects its transport downstream and its eventual deposition into the sediment. The extent of sorption is dependent on the characteristics of the particulate matter, such as its size, surface area, and organic carbon content.

Sorption to Organic Carbon: The strong lipophilic and hydrophobic nature of tetrachloronaphthalenes results in a high affinity for organic carbon. This is a dominant process governing its distribution in soil and sediment. The organic carbon partition coefficient (Koc) is a measure of this tendency. Although a specific Koc value for this compound is not documented in the available literature, it is anticipated to be high, indicating strong binding to organic matter. This strong sorption reduces its mobility and bioavailability in the environment but also contributes to its persistence in soil and sediment.

Physicochemical Properties Influencing Partitioning

PropertyValueSource
Molecular FormulaC₁₀H₄Cl₄-
Molecular Weight265.95 g/mol -
Predicted XlogP5.7-

Note: Experimental data for water solubility and Henry's Law Constant for this compound are not available in the reviewed scientific literature.

Environmental Transformation and Degradation Mechanisms of 1,3,6,7 Tetrachloronaphthalene

Photolytic Degradation Pathways of Tetrachloronaphthalenes

Photolytic degradation, or photolysis, is a significant abiotic process that contributes to the transformation of PCNs in the environment. This process involves the breakdown of molecules by absorbing light energy, primarily from sunlight.

In the aqueous phase, tetrachloronaphthalenes can undergo direct photolysis by absorbing ultraviolet (UV) radiation from the sun. Studies on related monochlorinated naphthalenes (CNs) have shown that this process follows pseudo-first-order kinetics. nih.gov The degradation of these compounds is initiated by the absorption of photons, leading to the excitation of the molecule and subsequent cleavage of the carbon-chlorine bond. This can result in the formation of less chlorinated naphthalenes, naphthols, and eventually naphthalene (B1677914) itself, which can be further degraded. nih.gov The efficiency of direct photolysis is dependent on the wavelength of light and the quantum yield of the specific congener. nih.gov

In the atmospheric, or gas phase, photolysis is also a key degradation pathway for PCNs. science.gov Theoretical studies on the formation of PCNs from precursors like chlorophenols in combustion processes indicate that these compounds exist in the gas phase at elevated temperatures. nih.govmdpi.comdntb.gov.ua Once in the atmosphere, they are subject to photolytic degradation by sunlight. The primary atmospheric removal pathway for many polychlorinated aromatic compounds is reaction with hydroxyl radicals (•OH), which are photochemically produced. science.gov While direct photolysis of gas-phase PCNs can occur, the reactions with these radicals are often the more dominant degradation mechanism.

The rate and mechanism of photolytic degradation of tetrachloronaphthalenes can be significantly influenced by the surrounding chemical matrix, including the presence of organic solvents and inorganic ions.

Organic Solvents and Substances: Dissolved organic matter (DOM), such as humic and fulvic acids, which are ubiquitous in natural waters, can have a dual role in the photodegradation of chlorinated naphthalenes. researchgate.netcore.ac.uknih.govnih.gov On one hand, DOM can act as a photosensitizer, absorbing light and transferring the energy to the PCN molecule or generating reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH) that can then attack the PCN. researchgate.netnih.govresearchgate.net On the other hand, at higher concentrations, DOM can act as a light screen, absorbing the incoming UV radiation and reducing the amount of light available for the direct photolysis of the PCN, thereby inhibiting the degradation process. researchgate.netresearchgate.net

Inorganic Ions: Various inorganic ions commonly found in aquatic environments can also affect the photoconversion of tetrachloronaphthalenes.

Nitrate (B79036) (NO₃⁻) and Nitrite (B80452) (NO₂⁻): These ions are known to be photochemically active. Upon irradiation with sunlight, they can generate hydroxyl radicals (•OH), which are powerful oxidizing agents that can significantly accelerate the degradation of organic pollutants. researchgate.netnih.govcopernicus.orgdntb.gov.ua Studies on monochlorinated naphthalenes have shown that both nitrate and nitrite ions promote their photoconversion. researchgate.net

Chloride (Cl⁻) and Sulfite (SO₃²⁻): These ions have also been observed to accelerate the photodegradation of monochlorinated naphthalenes. nih.gov

Carbonate (CO₃²⁻) and Sulfate (B86663) (SO₄²⁻): In contrast, carbonate and sulfate ions have been shown to have no significant effect on the photodegradation rate of monochlorinated naphthalenes. nih.gov

Iron Ions (Fe²⁺/Fe³⁺): Iron ions can participate in Fenton and photo-Fenton reactions, which generate hydroxyl radicals and thus can enhance the degradation of organic compounds. However, their effect can be complex, as they can also scavenge radicals under certain conditions. researchgate.net

The table below summarizes the observed influence of various substances on the photodegradation of chlorinated naphthalenes, based on studies of related compounds.

Influencing SubstanceObserved Effect on PhotodegradationPrimary Mechanism(s)
Humic/Fulvic Acids Promotion or InhibitionPhotosensitization (ROS generation) or Light Screening
Nitrate (NO₃⁻) PromotionGeneration of Hydroxyl Radicals (•OH)
Nitrite (NO₂⁻) PromotionGeneration of Hydroxyl Radicals (•OH)
Chloride (Cl⁻) PromotionNot fully elucidated
Sulfite (SO₃²⁻) PromotionNot fully elucidated
Carbonate (CO₃²⁻) No Significant Effect-
Sulfate (SO₄²⁻) No Significant Effect-

Biological Degradation Processes of 1,3,6,7-Tetrachloronaphthalene

Microbial degradation is a key process for the removal of persistent organic pollutants from the environment. While highly chlorinated naphthalenes are generally more resistant to biodegradation, certain microorganisms have evolved pathways to break down these complex molecules.

Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds like this compound is typically initiated by an oxidative attack. The initial and most crucial step is catalyzed by dioxygenase enzymes. nih.govfrontiersin.orgethz.ch These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.govfrontiersin.org

The general aerobic degradation pathway for chlorinated naphthalenes can be outlined as follows:

Dioxygenation: A naphthalene dioxygenase attacks one of the aromatic rings, incorporating two hydroxyl groups to form a chlorinated cis-naphthalene dihydrodiol.

Dehydrogenation: A dehydrogenase enzyme then oxidizes the dihydrodiol to form the corresponding dihydroxynaphthalene (a chlorocatechol analog).

Ring Cleavage: The dihydroxylated ring is then cleaved by another dioxygenase. This can occur via ortho or meta cleavage, breaking open the aromatic ring and forming an aliphatic acid.

Further Metabolism: The resulting aliphatic intermediates are then further metabolized through common cellular pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to carbon dioxide, water, and chloride ions).

The ability of microorganisms to degrade PCNs is often dependent on the degree and position of chlorine substitution. Highly chlorinated congeners are generally more recalcitrant. The enzymes from naphthalene-degrading bacteria have shown the ability to transform metabolites of polychlorinated biphenyls (PCBs), which are structurally similar, indicating a potential for cross-reactivity with PCNs. nih.govresearchgate.net For instance, bacteria such as Pseudomonas species are well-known for their ability to degrade naphthalene and other polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgnih.govnih.gov

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. For complex pollutants like tetrachloronaphthalenes, a single microbial species may not possess all the necessary enzymes for complete degradation. Therefore, microbial consortia, or communities of different microorganisms, are often more effective. mdpi.comresearchgate.netmdpi.comnih.govnih.gov

In a microbial consortium, different species can perform different steps of the degradation pathway in a synergistic manner. mdpi.comresearchgate.net For example, one species might be responsible for the initial dechlorination and ring-opening steps, while other species consume the intermediate products. This division of labor prevents the accumulation of potentially toxic intermediates and drives the degradation process towards complete mineralization. mdpi.com

The development of effective bioremediation strategies for PCN-contaminated sites often involves:

Bioaugmentation: The introduction of specific microorganisms or microbial consortia with known degradative capabilities to a contaminated site. nih.gov

Biostimulation: The modification of the environment (e.g., by adding nutrients or oxygen) to stimulate the growth and activity of indigenous microorganisms that can degrade the contaminant.

Autochthonous microbial consortia, isolated from the contaminated site itself, are often highly adapted to the specific conditions and contaminants present, making them promising candidates for bioaugmentation. nih.gov

Advanced Physico-Chemical Degradation Techniques for PCNs

For environments where biological degradation is slow or ineffective, advanced physico-chemical degradation techniques, particularly Advanced Oxidation Processes (AOPs) and mechanochemical destruction, offer powerful alternatives for the destruction of PCNs. researchgate.netacs.orgacs.orgmdpi.commdpi.com

Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). mdpi.com These radicals can rapidly and effectively degrade a wide range of persistent organic pollutants. Common AOPs applicable to PCNs include:

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. These then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutant. mdpi.comekb.eg

Fenton and Photo-Fenton Reactions: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced by UV light in the photo-Fenton process. acs.orgacs.org

Sonolysis: High-frequency ultrasound can be used to generate cavitation bubbles in an aqueous solution. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of the pollutant and the formation of hydroxyl radicals from water molecules. nih.govrsc.org

Mechanochemical Degradation: This technique involves the use of mechanical energy, typically through high-energy ball milling, to induce chemical reactions. The mechanochemical treatment of PCNs in the presence of a co-milling reagent like calcium oxide (CaO) has been shown to be highly effective. nih.gov The intense mechanical forces generated during milling can break the C-C and C-Cl bonds in the PCN molecule, leading to its complete dechlorination and decomposition into inorganic compounds. nih.gov This process offers a solvent-free and relatively low-temperature method for the destruction of these persistent pollutants.

The table below provides a summary of advanced physico-chemical degradation techniques and their mechanisms.

TechniquePrimary MechanismKey Reactive Species/Process
Photocatalysis Oxidation by photogenerated speciesHydroxyl Radicals (•OH), Superoxide (B77818) Radicals (O₂⁻•)
Fenton/Photo-Fenton Oxidation by catalytically generated radicalsHydroxyl Radicals (•OH)
Sonolysis Pyrolysis and radical oxidationHigh Temperature/Pressure, Hydroxyl Radicals (•OH)
Mechanochemical Treatment Mechanical bond cleavageHigh-energy milling, solid-state reaction

Catalytic Hydrodechlorination Processes and Reaction Products

Catalytic hydrodechlorination (HDC) is a promising technology for the detoxification of chlorinated aromatic compounds. This process involves the reaction of the chlorinated compound with a hydrogen source in the presence of a metal catalyst, leading to the stepwise replacement of chlorine atoms with hydrogen atoms.

While specific studies on the catalytic hydrodechlorination of this compound are limited, research on other polychlorinated naphthalenes and related compounds provides valuable insights. The reactivity of different chlorine-substituted positions on the naphthalene ring is a key factor influencing the reaction pathway. It is generally observed that chlorine atoms in the α-positions (1, 4, 5, 8) are more susceptible to removal than those in the β-positions (2, 3, 6, 7). This selectivity is attributed to electronic and steric effects.

The reaction typically proceeds through a series of less-chlorinated intermediates. For this compound, the initial hydrodechlorination step would likely lead to the formation of trichloronaphthalene isomers. Subsequent steps would yield dichloronaphthalenes, monochloronaphthalene, and ultimately, naphthalene. The specific distribution of these products depends on the catalyst used, reaction temperature, pressure, and the hydrogen donor.

Parameter Description Typical Reaction Products
Catalyst Transition metals such as Palladium (Pd), Platinum (Pt), Nickel (Ni), and Rhodium (Rh), often supported on carbon or alumina.Trichloronaphthalenes, Dichloronaphthalenes, Monochloronaphthalene, Naphthalene
Hydrogen Source Molecular hydrogen (H2), formic acid, or other hydrogen donors.
Reaction Conditions Elevated temperatures and pressures are often required to achieve efficient dechlorination.

This table provides a general overview of catalytic hydrodechlorination of polychlorinated naphthalenes. The specific product distribution for this compound would require experimental verification.

Thermal Degradation Mechanisms in Controlled Environments

Thermal degradation, or thermolysis, involves the breakdown of a compound at elevated temperatures. In controlled environments, such as those found in industrial incinerators, the thermal decomposition of this compound can lead to a complex mixture of products.

Studies on the thermal degradation of more highly chlorinated naphthalenes, such as octachloronaphthalene, have shown that tetrachloronaphthalenes are formed as intermediate products. mdpi.com The degradation process is believed to proceed through a combination of hydrodechlorination and oxidation pathways. mdpi.com In the presence of a hydrogen source, dechlorination can occur, leading to the formation of less chlorinated naphthalenes. In an oxygen-rich environment, oxidation reactions can lead to the formation of chlorinated phenols, and eventually, complete mineralization to carbon dioxide, water, and hydrogen chloride.

The temperature at which degradation occurs is a critical factor. At lower temperatures, incomplete combustion can lead to the formation of other persistent organic pollutants, including polychlorinated dibenzofurans (PCDFs). Therefore, controlled and optimized incineration conditions are essential for the effective and safe disposal of materials contaminated with this compound.

Degradation Product Category Examples Formation Conditions
Less Chlorinated Naphthalenes Trichloronaphthalenes, DichloronaphthalenesPresence of a hydrogen source, lower to moderate temperatures
Oxidation Products Chlorinated phenols, Phthalic anhydrideOxygen-rich environment, moderate to high temperatures
Mineralization Products Carbon dioxide (CO2), Water (H2O), Hydrogen chloride (HCl)High temperatures, sufficient oxygen
Products of Incomplete Combustion Polychlorinated dibenzofurans (PCDFs)Sub-optimal incineration temperatures and conditions

This table summarizes potential thermal degradation products of tetrachloronaphthalenes based on general principles and studies on related compounds.

Computational Chemistry Approaches to Degradation Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for investigating the complex reaction mechanisms involved in the degradation of environmental pollutants. Techniques like Density Functional Theory (DFT) can provide detailed insights into reaction energetics, predict reaction pathways, and identify transient intermediates that are difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Product Yields

By calculating the thermodynamic stability of various potential products, DFT can also help in predicting the product distribution under different reaction conditions. For example, the relative energies of different trichloronaphthalene isomers formed from the hydrodechlorination of this compound can be calculated to predict which isomers are likely to be the major products.

Prediction of Reaction Pathways and Intermediate Formation

DFT calculations can be used to map out the entire potential energy surface of a reaction, revealing the most favorable reaction pathways from reactants to products. This includes the identification of transition states, which are the energy maxima along the reaction coordinate, and reaction intermediates, which are local energy minima.

For the catalytic hydrodechlorination of this compound, DFT could be used to model the interaction of the molecule with the catalyst surface. This would allow for the prediction of the adsorption geometry of the molecule on the catalyst and the step-by-step mechanism of chlorine removal and hydrogen addition.

Similarly, for thermal degradation, DFT can be used to investigate the bond dissociation energies of the C-Cl and C-C bonds in the molecule, providing insights into the initial steps of thermal decomposition. The formation of radical intermediates and their subsequent reactions can also be modeled to predict the complex mixture of products that might be formed.

Bioaccumulation and Trophic Transfer of 1,3,6,7 Tetrachloronaphthalene

Uptake and Accumulation Mechanisms in Organisms

The bioaccumulation of a chemical in an organism is the net result of competing rates of uptake from the environment and elimination from the body. For PCNs in aquatic systems, uptake occurs through direct absorption from the water (bioconcentration) and ingestion of contaminated food (biomagnification).

Tetrachloronaphthalenes, along with other PCN congeners, have been detected in a wide array of aquatic organisms, indicating their bioavailability and potential for accumulation. Studies in various marine and freshwater ecosystems have documented the presence of PCNs in benthic invertebrates, fish, and marine mammals.

Similarly, research in the Great Lakes has identified PCNs in a benthic food chain that includes phytoplankton, algae, amphipods, zebra mussels, round gobies, and smallmouth bass. nih.gov This widespread detection confirms that tetrachloronaphthalenes are readily transferred from sediment and water into the foundational levels of the aquatic food web. nih.gov Further studies in Lake Ontario found that mean concentrations of total PCNs (from tri- to octa-CNs) ranged from 14 pg/g in plankton to 3,500 pg/g (wet weight) in lake trout, demonstrating significant accumulation in higher-level predators. nih.gov

The specific arrangement of chlorine atoms on the naphthalene (B1677914) molecule is a critical factor determining a congener's resistance to metabolic degradation and, consequently, its potential for bioaccumulation. nih.gov PCN congeners that lack adjacent, unsubstituted carbon atoms are less susceptible to enzymatic breakdown by organisms. acs.org

The structure of 1,3,6,7-tetrachloronaphthalene, which features chlorine atoms on both aromatic rings and lacks vicinal hydrogen atoms on the 2,5,8 and 4,5,8 positions, makes it relatively resistant to metabolism. This structural characteristic is shared with other persistent congeners like 2,3,6,7-substituted PCNs, which have been shown to biomagnify significantly. acs.org Principal components analysis of PCN patterns in Lake Ontario biota identified that chlorine substitution patterns were the primary determinant of which congeners accumulated. nih.gov Congeners such as CN-42 (1,3,5,7-), CN-52 (1,2,3,5,7-), CN-60 (1,2,4,6,8-), CN-66 (1,2,3,4,6,7-), CN-67 (1,2,3,5,6,7-), and CN-73 (1,2,3,4,5,6,7-) were found to be particularly bioaccumulative, while others were more likely to be metabolized. nih.gov This resistance to degradation allows these specific congeners to be retained in tissues and transferred more efficiently to higher trophic levels.

Biomagnification Dynamics within Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This occurs when the chemical is persistent, bioavailable, and lipophilic, leading to its accumulation in fatty tissues and transfer from prey to predator.

The potential for a chemical to biomagnify is often quantified using metrics such as the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). A BMF represents the ratio of a chemical's concentration in a predator to its concentration in the predator's diet, while a TMF measures the rate of concentration increase per trophic level for an entire food web. A TMF value greater than 1 is a strong indicator of biomagnification. nih.gov

Studies have shown that specific tetrachloronaphthalene congeners exhibit significant biomagnification. In the Baltic Sea, the highest BMFs (ranging from 0.09 to 1.4) were observed for 2,3,6,7-substituted congeners and those without adjacent hydrogen-substituted carbons. acs.org In a Great Lakes food chain, BMFs for tetra- through octa-CN congeners were found to be between 3 and 10 for the transfer from algae to zebra mussels. nih.gov Research in Lake Ontario demonstrated that bioaccumulative PCN congeners had TMFs ranging from 1.23 to 1.42, similar to those of highly persistent non- and mono-ortho-substituted PCBs. nih.gov

Trophic Enrichment Factors for Polychlorinated Naphthalenes

FactorLocationTrophic Transfer / Food WebValueApplicable CongenersSource
BMFBaltic SeaBenthic Food Chain0.09 - 1.42,3,6,7-substituted congeners acs.org
BMFGreat Lakes (St. Clair River)Algae to Zebra Mussels3 - 10Tetra- through Octa-CNs nih.gov
TMFLake OntarioAquatic Food Web1.23 - 1.42Bioaccumulative congeners (e.g., CN-42, -52, -66/67, -73) nih.gov

Food web bioaccumulation models are valuable tools for predicting the fate and transport of contaminants within ecosystems. researchgate.net These models integrate chemical properties, environmental parameters, and the physiological and ecological traits of organisms to simulate contaminant uptake and transfer through complex food webs.

For naphthalene and related compounds, fugacity-based models have been employed. researchgate.net A fugacity model simulates the phenomena of bioconcentration and biomagnification by considering a food web with multiple classes of organisms, each with potential uptake from water and various food sources, and clearance through processes like respiration, egestion, and metabolism. researchgate.net While specific models focusing exclusively on this compound are not widely documented, models developed for naphthalene in Arctic marine environments have been used to predict bioaccumulation potential. These models integrate environmental compartments (water, ice, sediment) with the food web to estimate concentrations and ecological risk. researchgate.net Such frameworks can be adapted to assess the transfer of persistent chlorinated naphthalenes by incorporating their specific physicochemical properties, such as higher lipophilicity and resistance to degradation.

Congener-Specific Bioaccumulation Characteristics of Tetrachloronaphthalenes

The bioaccumulation of PCNs is highly dependent on the specific congener. The degree of chlorination and the substitution pattern are the primary drivers of these differences.

Lower-chlorinated PCNs, such as tetrachloronaphthalenes, often exhibit higher bioavailability and assimilation efficiency at the base of the food web compared to more highly chlorinated congeners. For example, in the Baltic Sea, tetra- and penta-chlorinated naphthalenes showed biota-to-sediment accumulation factors (BSAFs) greater than one, suggesting efficient uptake by sediment-dwelling organisms, whereas BSAFs for more chlorinated PCNs were less than one. acs.org

However, within the tetrachloronaphthalene group and among other PCNs, congeners that are resistant to metabolic breakdown are preferentially magnified at higher trophic levels. nih.gov As noted previously, congeners like this compound, which lack adjacent C-H bonds, are more persistent in organisms. This leads to a shift in the congener profile observed in predators compared to their prey or the surrounding environment. While lower-chlorinated congeners may dominate in sediment and lower-trophic-level organisms, the proportion of metabolism-resistant congeners, including specific tetrachloronaphthalenes, tends to increase with trophic position. nih.gov This selective enrichment underscores the importance of congener-specific analysis in assessing the ecological risks posed by PCNs.

Influence of Chlorination Pattern on Bioaccumulation Potential

The molecular structure, particularly the chlorination pattern, of polychlorinated naphthalenes (PCNs) plays a pivotal role in their bioaccumulation potential. Research has demonstrated that specific substitution patterns can either enhance or hinder the uptake and retention of these compounds in biological tissues.

Detailed research findings indicate that PCN congeners with a 2,3,6,7-substitution pattern, as well as those that lack adjacent hydrogen-substituted carbon atoms, are among those that biomagnify most significantly. acs.org This structural characteristic is present in this compound. The absence of vicinal hydrogen atoms can increase the molecule's resistance to metabolic degradation, thus leading to greater persistence and accumulation in organisms.

A study conducted on a marine benthic food chain in the Baltic Sea investigated the biomagnification factors (BMFs) of various PCN congeners. The findings revealed that congeners with the aforementioned structural properties exhibited the highest BMFs, with values ranging from 0.09 to 1.4. acs.org This suggests that this compound is likely to have a notable potential for bioaccumulation.

PCN Structural FeatureObserved Biomagnification Factor (BMF) RangeRelevance to this compound
2,3,6,7-substitution pattern and/or lack of adjacent hydrogen-substituted carbons0.09 - 1.4The substitution pattern of this compound aligns with these structural characteristics, indicating a potential for significant biomagnification.

Comparative Studies with Other Halogenated Organic Pollutants

The bioaccumulative behavior of this compound can be further understood through comparative studies with other persistent halogenated organic pollutants (HOPs), such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). These comparisons are often based on metrics like the biomagnification factor (BMF) and the trophic magnification factor (TMF), which quantify the increase in contaminant concentration at successively higher levels in a food web.

A comprehensive study of the Lake Ontario food web provided a direct comparison of the bioaccumulation behavior of PCNs and non- and mono-ortho-substituted PCBs. The research identified a group of bioaccumulative PCN congeners, which are characterized by specific chlorine substitution patterns that favor accumulation. nih.gov While the study did not report a specific TMF for this compound, it found that the bioaccumulative PCN congeners as a group exhibited TMFs in the range of 1.23 to 1.42. nih.gov This is comparable to the TMFs observed for the studied non- and mono-ortho-substituted PCBs, suggesting a similar potential for trophic magnification.

Furthermore, the biomagnification factors for these selected PCNs in the relationship between lake trout and their diet were found to be between 5.5 and 8.6, which was also similar to that of the co-analyzed PCBs. nih.gov This indicates that certain PCN congeners, likely including this compound due to its structural properties, can biomagnify through the food web to a degree that is on par with some of the most well-known bioaccumulative pollutants.

In terms of toxicological comparisons, the potency of PCNs is often evaluated relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), the most toxic congener of the PCDDs. This is done through the assignment of toxic equivalency factors (TEFs). While this comparison is based on toxicity rather than directly on bioaccumulation, it underscores the similar mechanisms of action and persistence that characterize these different classes of halogenated aromatic hydrocarbons.

Compound ClassMetricReported Value RangeSignificance of Comparison
Bioaccumulative Polychlorinated Naphthalenes (PCNs)Trophic Magnification Factor (TMF)1.23 - 1.42Indicates a similar potential for trophic magnification as co-analyzed PCBs in the same food web.
Non- and Mono-ortho-substituted Polychlorinated Biphenyls (PCBs)Trophic Magnification Factor (TMF)Similar to bioaccumulative PCNsProvides a benchmark for the bioaccumulative potential of persistent PCN congeners.
Bioaccumulative Polychlorinated Naphthalenes (PCNs)Biomagnification Factor (BMF) (trout/diet)5.5 - 8.6Demonstrates significant biomagnification potential, comparable to that of co-analyzed PCBs.
Non- and Mono-ortho-substituted Polychlorinated Biphenyls (PCBs)Biomagnification Factor (BMF) (trout/diet)Similar to bioaccumulative PCNsHighlights the comparable risk of food web accumulation between these two classes of pollutants.

Mechanistic Ecotoxicology of 1,3,6,7 Tetrachloronaphthalene in Non Human Biological Models

Aryl Hydrocarbon Receptor (AhR) Activation and Dioxin-Like Potency

The activation of the Aryl Hydrocarbon Receptor (AhR) is a critical initiating event in the toxicity of many planar aromatic hydrocarbons, including polychlorinated naphthalenes (PCNs). This ligand-activated transcription factor is involved in the regulation of a wide array of genes, and its activation by xenobiotics can lead to a range of toxicological responses. The dioxin-like potency of a compound is a measure of its ability to induce these AhR-mediated effects relative to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

PCNs, as a class of compounds, are known to bind to the AhR. researchgate.net The strength of this binding, however, is generally weaker than that of TCDD. researchgate.net The specific chlorine substitution pattern on the naphthalene (B1677914) rings significantly influences the binding affinity. For a molecule to be a potent AhR agonist, it generally needs to be planar and fit within the binding pocket of the receptor. The planarity of the naphthalene ring system suggests that tetrachloronaphthalenes can adopt a conformation suitable for AhR binding.

Table 1: Key Concepts in Molecular Docking and Receptor Binding

TermDescription
Molecular Docking A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Aryl Hydrocarbon Receptor (AhR) A ligand-activated transcription factor that mediates the toxicity of many aromatic hydrocarbons.
Ligand Binding Domain (LBD) A specific region of a receptor protein where ligands bind.
Binding Affinity The strength of the binding interaction between a ligand and its receptor.

This table provides a summary of key concepts relevant to understanding the interaction of chemical compounds with the Aryl Hydrocarbon Receptor.

Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1A2. nih.gov The induction of these genes is a hallmark of AhR activation and is often used as a biomarker for exposure to dioxin-like compounds.

Studies on various PCN congeners have demonstrated their ability to induce the expression of CYP1A1 and CYP1A2. For instance, certain hexachloronaphthalene congeners have been shown to cause significant increases in CYP1A1 and CYP1A2 associated enzyme activity in female Harlan Sprague-Dawley rats. nih.gov Although direct quantitative data for 1,3,6,7-tetrachloronaphthalene is scarce, it is expected to follow a similar pattern of AhR-mediated gene induction. The magnitude of this induction, and therefore its relative potency, would depend on its binding affinity for the AhR and its ability to effectively activate the transcriptional machinery.

Table 2: Relative Potency of Selected Hexachloronaphthalenes for CYP1A1 and CYP1A2 Induction in Rats

CompoundRelative Potency (vs. TCDD) for CYP1A1 InductionRelative Potency (vs. TCDD) for CYP1A2 Induction
PCN 66 (1,2,3,4,6,7-hexachloronaphthalene)0.0015 - 0.0072Not specified in the same range
PCN 67 (1,2,3,5,6,7-hexachloronaphthalene)0.00029 - 0.00067Not specified in the same range

Data from a study on female Harlan Sprague-Dawley rats. nih.gov This table illustrates the dioxin-like potency of other PCN congeners, providing a reference for the potential activity of this compound.

Enzyme Induction and Metabolic Alterations in Experimental Animals

Exposure to this compound is anticipated to induce a range of metabolic alterations in experimental animals, primarily through the induction of drug-metabolizing enzymes. These changes can impact the organism's ability to process both xenobiotics and endogenous compounds, and can also lead to oxidative stress.

The induction of the cytochrome P450 (CYP) enzyme system is a well-documented consequence of AhR activation. nih.gov The CYP1A subfamily, in particular, is highly responsive to induction by dioxin-like compounds. nih.gov In vivo studies with other PCNs have confirmed their ability to induce CYP enzymes. nih.gov For example, exposure of rats to certain hexachloronaphthalenes resulted in significant increases in hepatic CYP1A1 and CYP1A2 activities. nih.gov

It is highly probable that this compound also acts as an inducer of the CYP450 system in a similar manner. The induction of these enzymes can have significant physiological consequences. While often viewed as a detoxification pathway, the increased metabolic activity can also lead to the bioactivation of other compounds to more toxic metabolites.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. The induction of CYP1A1 can contribute to oxidative stress through the production of ROS as byproducts of its catalytic cycle. nih.gov This can lead to cellular damage, including lipid peroxidation, which is the oxidative degradation of lipids. Malondialdehyde (MDA) is a commonly used biomarker for lipid peroxidation. researchgate.netnih.gov

To counteract oxidative stress, organisms possess a suite of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govoatext.com Exposure to environmental contaminants that induce oxidative stress often leads to alterations in the activities of these enzymes. Studies on other aquatic pollutants in fish have shown changes in hepatic MDA levels and the activities of antioxidant enzymes. nih.gov While specific data for this compound are not available, it is plausible that exposure to this compound could lead to increased lipid peroxidation and a compensatory response from the antioxidant defense system in non-human biological models.

Table 3: Key Enzymes in Antioxidant Defense

EnzymeFunction
Superoxide Dismutase (SOD) Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.
Catalase (CAT) Catalyzes the decomposition of hydrogen peroxide to water and oxygen.
Glutathione Peroxidase (GPx) Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.

This table outlines the primary functions of key antioxidant enzymes that protect cells from oxidative damage.

Developmental and Reproductive Endpoints in Model Organisms

The developmental and reproductive systems are often sensitive targets for toxic compounds. Dioxin-like compounds are known to cause a range of developmental and reproductive toxicities in various animal models.

While specific studies on the developmental and reproductive effects of this compound are lacking, research on other persistent organic pollutants provides a basis for concern. The zebrafish (Danio rerio) embryo is a widely used model for developmental toxicity screening due to its rapid, external development and transparent embryos, which allow for easy observation of morphological abnormalities. nih.govepa.gov Exposure of zebrafish embryos to various environmental toxicants has been shown to cause a range of effects, including mortality, hatching delays, and morphological malformations such as pericardial edema and spinal deformities. nih.gov

In rodent models, exposure to other environmental contaminants has been linked to adverse reproductive outcomes, including altered fertility and developmental abnormalities in offspring. nih.govnih.gov Given the dioxin-like properties of PCNs, it is plausible that this compound could interfere with normal developmental and reproductive processes in exposed organisms. However, without specific studies on this isomer, any such effects remain speculative.

Table 4: Common Endpoints in Developmental Toxicity Studies Using Zebrafish Embryos

EndpointDescription
Mortality Percentage of non-viable embryos or larvae.
Hatching Rate Percentage of embryos that successfully hatch within a specific timeframe.
Pericardial Edema Accumulation of fluid in the pericardial sac surrounding the heart.
Yolk Sac Edema Accumulation of fluid in the yolk sac.
Spinal Curvature Abnormal bending or curving of the spine.
Body Length Measurement of the total length of the larva.

This table lists some of the common developmental endpoints assessed in zebrafish embryo toxicity tests.

Embryotoxicity and Teratogenicity Assessments in Aquatic and Terrestrial Species

In a study on the prenatal toxicity of 1,3,5,8-tetrachloronaphthalene (B15350797) (1,3,5,8-TeCN) in Wistar rats, the compound was found to not be embryotoxic or teratogenic. nih.gov Despite this, fetotoxic effects were noted, including an increase in the number of fetuses with delayed sternum ossification and a significant increase in the incidence of renal pelvis enlargement in both male and female offspring. nih.gov This suggests that while not causing severe malformations, tetrachloronaphthalene isomers can still interfere with normal fetal development.

The zebrafish (Danio rerio) is a widely used model for assessing the developmental toxicity of environmental chemicals due to its rapid, external development and transparent embryos. talkingaboutthescience.comdphen1.com While specific studies on this compound are lacking, the zebrafish model has been effectively used to screen other environmental toxicants for a range of developmental endpoints, including lethality, apoptosis in the brain, and disruption of axon tracts. talkingaboutthescience.com

Avian models are also valuable for teratogenicity and embryotoxicity testing, as the avian embryo develops in a self-contained system, allowing for the direct assessment of a substance's effects without the confounding influence of maternal metabolism. nih.gov Research on related compounds in avian species has shown a range of effects from embryonic mortality to congenital anomalies. dntb.gov.ua

Table 1: Summary of Developmental Toxicity Data for a Tetrachloronaphthalene Isomer (Note: Data is for 1,3,5,8-Tetrachloronaphthalene, not this compound)

EndpointSpeciesFindingCitation
EmbryotoxicityWistar RatNot observed nih.gov
TeratogenicityWistar RatNot observed nih.gov
FetotoxicityWistar RatDelayed sternum ossification, enlargement of the renal pelvis nih.gov

Impacts on Reproductive Physiology and Offspring Viability, including Placental and Lactational Transfer

Specific data on the impacts of this compound on reproductive physiology and its transfer via the placenta and lactation are scarce. However, studies on related compounds provide a framework for understanding potential effects.

Research on 1,3,5,8-tetrachloronaphthalene demonstrated that this isomer can cross the placental barrier in Wistar rats. nih.gov Following administration during organogenesis, the compound was detected in various maternal tissues, and it penetrated the blood-brain barrier and the placenta. nih.gov This indicates the potential for in utero exposure of developing fetuses to tetrachloronaphthalenes.

Lactational transfer is another significant route of exposure for offspring. Lipophilic compounds like PCNs are known to accumulate in breast milk. duke.edu Studies on other flame retardant chemicals have shown that lactational transfer can lead to significantly higher body burdens in pups compared to placental transfer. duke.edunih.gov

The broader class of persistent organic pollutants (POPs), which includes PCNs, has been shown to have various adverse effects on reproductive health in wildlife and laboratory animals. scialliconsulting.comnih.govepa.gov These effects can range from altered hormone levels to impaired fertility.

Table 2: Maternal-Fetal Distribution of a Tetrachloronaphthalene Isomer (Note: Data is for 1,3,5,8-Tetrachloronaphthalene, not this compound)

TissueDetectionCitation
Maternal Adipose TissueHighest concentration nih.gov
Maternal Brain, Uterus, Kidneys, Adrenals, Ovaries, Lungs, LiverConcentrations two to nine times higher than maternal blood nih.gov
PlacentaPenetrated nih.gov
Fetal TissuesImplied by placental transfer nih.gov

Quantitative Structure-Activity Relationships (QSARs) for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. These models are particularly useful for assessing the potential toxicity of compounds for which limited empirical data exists.

Many of the toxic effects of PCNs and other dioxin-like compounds are mediated through the aryl hydrocarbon receptor (AhR). semanticscholar.org QSAR models have been developed to predict the AhR-binding affinity and subsequent activation for various classes of halogenated aromatic compounds. nih.govdtu.dk These models are crucial for estimating the potential for a compound to elicit dioxin-like toxicity.

While specific QSAR models developed exclusively for this compound are not available, general models for halogenated aromatic xenobiotics can provide an estimation of its potential to interact with the AhR. nih.gov The predictive power of these models relies on accurately describing the molecular features that govern the ligand-receptor interaction.

The biological activity of a chemical is determined by its molecular structure, which can be quantified using molecular descriptors. These descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors. academicdirect.orgmedium.comspringernature.com

For AhR ligands, key molecular descriptors that often correlate with biological responses include:

Molecular size and shape: The planarity and dimensions of the molecule are critical for fitting into the AhR binding pocket.

Hydrophobicity: The lipophilicity of a compound, often represented by its logP value, influences its partitioning into biological membranes and its interaction with the hydrophobic binding pocket of the AhR.

Electronic properties: The distribution of electrons within the molecule, including dipole moment and polarizability, affects the strength of the interaction with the receptor. academicdirect.org

Although a specific correlation analysis for this compound is not available, the principles derived from QSAR studies on similar compounds suggest that its biological activity will be governed by a combination of these molecular properties.

Comparative Ecotoxicological Assessments and Relative Potency Factors

To assess the risk of complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) has been developed. wikipedia.orgornl.gov This approach expresses the toxicity of individual congeners relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.org

The derivation of a TEF for a specific compound involves a weight-of-evidence approach, integrating data from in vivo and in vitro studies. nih.govornl.gov Relative effect potency (REP) values are determined from individual studies by comparing the potency of the test compound to that of TCDD for a specific endpoint, such as the induction of CYP1A1 enzyme activity. nih.govnih.gov

There is currently no officially assigned TEF for this compound by regulatory bodies like the World Health Organization. However, REPs have been estimated for some hexachloronaphthalene congeners. For example, PCN 66 (1,2,3,4,6,7-hexachloronaphthalene) and PCN 67 (1,2,3,5,6,7-hexachloronaphthalene) have been assigned REP ranges of 0.0015-0.0072 and 0.00029-0.00067, respectively, based on CYP1A1 and CYP1A2 induction and thymic atrophy in rats. nih.govresearchgate.net These values indicate that these PCNs are significantly less potent than TCDD. The derivation of a TEF for this compound would require similar toxicological data.

Table 3: Estimated Relative Potencies for Selected Hexachloronaphthalene Congeners

CongenerEndpointEstimated Relative Potency (REP) Range (relative to TCDD)Citation
PCN 66 (1,2,3,4,6,7-Hexachloronaphthalene)CYP1A1/CYP1A2 Induction, Thymic Atrophy0.0015 - 0.0072 nih.govresearchgate.net
PCN 67 (1,2,3,5,6,7-Hexachloronaphthalene)CYP1A1/CYP1A2 Induction, Thymic Atrophy0.00029 - 0.00067 nih.govresearchgate.net

Future Research Directions and Regulatory Science Implications for 1,3,6,7 Tetrachloronaphthalene

Identification of Persistent and Emerging Sources of 1,3,6,7-Tetrachloronaphthalene

While historical uses in products like cable insulation, capacitors, and wood preservatives represent persistent sources of this compound, emerging sources are primarily from unintentional formation. pops.int High-temperature industrial processes, particularly waste incineration, are considered the most significant current sources of PCNs. pops.int Other thermal processes that can generate these compounds include smelting in the secondary non-ferrous metal industry, cement and magnesia production, and aluminum refining. pops.int

Future research should aim to:

Quantify emissions from specific industrial sectors: Detailed emission inventories from various thermal processes are needed to pinpoint major unintentional producers of this compound.

Investigate formation mechanisms: A deeper understanding of the chemical pathways leading to the formation of specific PCN congeners during combustion and other industrial activities can inform the development of preventative measures.

Assess releases from historical waste: The extent to which landfills and dumpsites containing old electrical equipment and other PCN-laden materials contribute to ongoing environmental contamination requires further investigation.

Refinement of Analytical Methods for Trace Level Detection and Isomer-Specific Profiling

Accurate assessment of the environmental fate and toxicological effects of this compound hinges on the ability to detect and quantify it at trace levels and to distinguish it from other PCN isomers. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of PCNs in various environmental matrices. nih.govthermofisher.commdpi.com Isotope dilution methods coupled with high-resolution mass spectrometry (HRMS) or triple quadrupole mass spectrometry (MS/MS) provide high sensitivity and selectivity for congener-specific analysis. nih.gov

Future research directions in analytical methodology include:

Development of certified reference materials: The availability of certified standards for individual PCN congeners, including this compound, is crucial for accurate quantification and inter-laboratory data comparability.

Enhancing extraction and clean-up procedures: Optimizing sample preparation techniques for complex matrices like sediment, biota, and industrial effluents can improve the accuracy and efficiency of analysis.

Exploring advanced chromatographic techniques: The use of comprehensive two-dimensional gas chromatography (GC×GC) can offer superior separation of complex mixtures of PCN congeners.

Development of Novel Remediation and Abatement Technologies for PCN Contamination

Remediation of sites contaminated with persistent organic pollutants like this compound presents a significant challenge. Technologies developed for similar compounds, such as polychlorinated biphenyls (PCBs), offer promising avenues for PCN remediation. nih.govfrontiersin.org

Table 1: Potential Remediation Technologies for PCN-Contaminated Soil and Sediment

TechnologyDescriptionApplicability to this compound
Thermal Desorption This ex-situ process uses heat to volatilize contaminants from soil, which are then collected and treated. epa.govpower-eng.comgeoengineer.orgcrccare.comtpsgc-pwgsc.gc.ca High-temperature thermal desorption is effective for semi-volatile organic compounds like PCNs. tpsgc-pwgsc.gc.caPotentially highly effective due to the volatility of tetrachloronaphthalenes at elevated temperatures.
Bioremediation This approach utilizes microorganisms to degrade contaminants. nih.govnih.govmdpi.comcollectionscanada.gc.ca It can involve biostimulation (enhancing the activity of indigenous microbes) or bioaugmentation (introducing specific microbes). nih.govResearch into microbial degradation of PCNs is ongoing. The effectiveness for specific isomers like this compound needs further investigation. nih.gov
Phytoremediation This technology uses plants to remove, degrade, or contain contaminants in soil and water. frontiersin.orgThe potential for plants to take up and metabolize PCNs is an area for future research.

Novel approaches, such as the use of genetically engineered microorganisms and integrated remediation techniques, are also being explored for their potential to enhance the cleanup of PCN-contaminated sites. nih.gov

Integration of Mechanistic Ecotoxicological Data into Ecological Risk Assessment Frameworks

Understanding the toxic mechanisms of this compound is crucial for accurate ecological risk assessment. Like some PCBs and dioxins, certain PCN congeners are known to exert their toxic effects through the aryl hydrocarbon receptor (AhR). nih.govnih.gov This receptor is involved in regulating a variety of cellular processes, and its activation by foreign chemicals can lead to a range of adverse effects.

Future research in this area should focus on:

Determining the relative potency of this compound: Establishing the toxic equivalency factor (TEF) for this specific isomer relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) will allow for a more accurate assessment of the risk posed by mixtures of dioxin-like compounds.

Investigating non-AhR mediated toxicity: Exploring other potential mechanisms of toxicity will provide a more complete picture of the ecotoxicological profile of this compound.

Developing predictive models: Integrating toxicokinetic and toxicodynamic data into models can help predict the effects of this compound on different species and at various levels of biological organization.

Global Monitoring Initiatives and Data Harmonization for this compound

Effective global management of this compound requires robust monitoring data to assess its environmental levels, transport, and trends over time. While some national and regional biomonitoring programs for persistent organic pollutants exist, specific and widespread monitoring for individual PCN congeners is often lacking. cabidigitallibrary.orgnih.govsustainableweedmanagement.org

Key future directions include:

Inclusion in global monitoring programs: Incorporating this compound and other relevant PCNs into existing international monitoring frameworks, such as those under the Stockholm Convention, is essential.

Harmonization of analytical methods: Promoting the use of standardized and validated analytical methods across different laboratories and regions will ensure data comparability and allow for a more coherent global picture of contamination. erca.go.jpnih.govcdc.govcdc.gov

Development of a centralized database: Establishing a publicly accessible database for monitoring data on PCN congeners would facilitate data sharing and collaborative research efforts.

Contribution to International Chemical Management Policies (e.g., Stockholm Convention)

Polychlorinated naphthalenes are listed in Annexes A (Elimination) and C (Unintentional Production) of the Stockholm Convention on Persistent Organic Pollutants. brsmeas.orgpops.intpops.int This listing obligates parties to the convention to take measures to eliminate the production and use of these chemicals and to reduce their unintentional release. brsmeas.org

The risk management evaluation for PCNs under the Stockholm Convention highlights the need for global action to control these substances. brsmeas.orgpops.int Continued research on this compound and other PCNs will be vital for:

Evaluating the effectiveness of control measures: Monitoring data will be crucial for assessing whether the actions taken under the Stockholm Convention are leading to a reduction of PCNs in the environment.

Informing future policy decisions: As our understanding of the sources, fate, and effects of this compound improves, this information can be used to refine and strengthen international chemical management policies. sphera.comcirs-group.commsds-europe.comproregulations.comchemius.net

Supporting developing countries: Providing technical and financial assistance to developing countries is essential for them to meet their obligations under the Stockholm Convention, including the development of inventories and the implementation of control measures for PCNs. brsmeas.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.